3-Methylbutyl 2-furoate
Overview
Description
Isoamyl 2-furoate belongs to the class of organic compounds known as furoic acid esters. These are ester derivatives of furoic acid. Isoamyl 2-furoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isoamyl 2-furoate is primarily located in the membrane (predicted from logP). Isoamyl 2-furoate exists in all eukaryotes, ranging from yeast to humans.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-Methylbutyl 2-furoate are not clearly defined in the literature. As a derivative of 2-furoic acid, it may potentially influence pathways involving this acid. .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented in the literature. Given its structural similarity to 2-furoic acid, it might share some of its effects. .
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
3-Methylbutyl 2-furoate plays a role in various biochemical reactions, particularly those involving esterification and hydrolysis. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding acids and alcohols. In the case of this compound, esterases facilitate its breakdown into 2-furoic acid and 3-methylbutanol . This interaction is crucial for the compound’s metabolism and its subsequent effects on cellular processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the levels of key metabolites and influencing metabolic flux . These effects are particularly relevant in the context of its use in flavor and fragrance applications, where its impact on sensory cells is of interest.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as proteins and enzymes. For example, the compound can bind to esterase enzymes, leading to their activation or inhibition . This interaction can result in changes in the enzyme’s activity, which in turn affects the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat . Long-term exposure to this compound has been observed to result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can even exhibit beneficial effects on certain cellular processes . At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to ester metabolism. The compound is metabolized by esterases, which hydrolyze it into 2-furoic acid and 3-methylbutanol . These metabolites can then enter various biochemical pathways, including those involved in energy production and detoxification. The interaction of this compound with enzymes and cofactors in these pathways can influence metabolic flux and the levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which can affect its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound can be affected by its subcellular localization, as different compartments provide distinct microenvironments that can modulate its interactions with biomolecules.
Properties
IUPAC Name |
3-methylbutyl furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(2)5-7-13-10(11)9-4-3-6-12-9/h3-4,6,8H,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBZWZKAUPNMMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210467 | |
Record name | 3-Methylbutyl 2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-12-3 | |
Record name | 2-Furancarboxylic acid, 3-methylbutyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbutyl 2-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbutyl 2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbutyl 2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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